molecular formula C9H3BrClF3N2O2 B1529814 6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1121056-92-5

6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1529814
CAS No.: 1121056-92-5
M. Wt: 343.48 g/mol
InChI Key: MQKCIXIKMRYCIE-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a heterocyclic small molecule. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular formula of this compound is C11H7BrClF3N2O2 . The IUPAC name is ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .


Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Physical and Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 371.54 . The storage temperature is 0-5°C .

Scientific Research Applications

Advancements in Synthetic Methods

The scientific research on 6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid and related compounds has primarily focused on advancements in synthetic methods and applications in various fields. One significant breakthrough in this area is the development of fully automated continuous flow synthesis for highly functionalized imidazo[1,2-a] heterocycles, demonstrating a significant advance over traditional in-flask methods. This process allows for the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, without isolating intermediates, showcasing the efficiency and versatility of continuous flow synthesis in producing complex heterocycles (Herath, Dahl, & Cosford, 2010).

Corrosion Inhibition

Another application of related imidazo[1,2-a]pyridine derivatives is in the field of corrosion science, where novel imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. These studies utilize a combination of weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, energy dispersive X-ray analysis, UV–vis spectroscopy, and computational approaches to assess the inhibition performance, highlighting the compounds' potential as mixed-type inhibitors (Saady et al., 2021).

Anticorrosive Properties and Molecular Docking

Further, the synthesis, characterization, and evaluation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been explored for their potential as tyrosyl-tRNA synthetase inhibitors. Through systematic approaches involving condensation, alkylation reactions, and comprehensive characterization including NMR spectroscopy and monocrystalline X-ray crystallography, these studies not only present new synthetic pathways but also utilize DFT and molecular docking studies to predict and analyze the compounds' biological activities (Jabri et al., 2023).

Transition-Metal-Free Synthesis

Moreover, research has led to the development of a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines, employing anthraquinone-2-carboxylic acid as a photo-organocatalyst. This method facilitates the direct regioselective functionalization of imidazo[1,2-a]pyridine derivatives, underlining the potential of metal-free conditions in the efficient and environmentally friendly synthesis of fluorinated heterocycles (Zhou, Xu, & Zhang, 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as cyclin-dependent kinases and calcium channel blockers, which are crucial in regulating cell cycle progression and calcium signaling pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and modulating cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For example, it inhibits cyclin-dependent kinases by binding to their active sites, preventing the phosphorylation of target proteins and halting cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, such as cell proliferation and metabolism, in both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which lead to the formation of metabolites that are excreted via urine and feces. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and signaling pathways.

Properties

IUPAC Name

6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF3N2O2/c10-3-1-4(9(12,13)14)7-15-5(8(17)18)6(11)16(7)2-3/h1-2H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKCIXIKMRYCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=C(N2C=C1Br)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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